molecular formula C21H14BrNO3S B2777527 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-41-3

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2777527
CAS No.: 1114652-41-3
M. Wt: 440.31
InChI Key: WUKWXKLMSIAXRH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that features a benzothiazine ring system with a bromophenyl and a phenyl group attached

Mechanism of Action

Mode of Action

It is believed to interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential interactions with various targets. The exact pathways and their downstream effects are currently under investigation .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have antimicrobial and antioxidant activities

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s activity may be affected by the pH of the environment, as this can influence its ionization state and, consequently, its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions

    Formation of Benzothiazine Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.

    Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, the compound can be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or methyl analogs. This can influence its biological activity and its suitability for specific applications in research and industry.

Properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWXKLMSIAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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